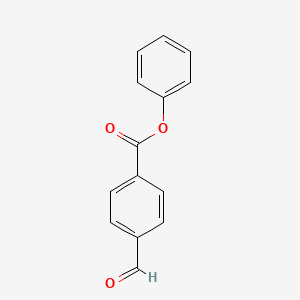

Benzoic acid, 4-formyl-, phenyl ester

Description

Benzoic acid, 4-formyl-, phenyl ester (CAS: 1571-08-0) is a substituted benzoic acid derivative featuring a formyl group (-CHO) at the para position of the aromatic ring and a phenyl ester moiety. Its molecular formula is C₁₄H₁₀O₃, with a molecular weight of 226.23 g/mol. The compound is synthesized via condensation reactions involving 4-formyl benzoic acid and phenol derivatives under basic or catalytic conditions . Key applications include its role as a UV-absorbing agent in sunscreens due to the conjugated enol system of the 1,3-dicarbonyl structure (when tautomerized), which enhances UVA absorption .

Properties

CAS No. |

52798-94-4 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

phenyl 4-formylbenzoate |

InChI |

InChI=1S/C14H10O3/c15-10-11-6-8-12(9-7-11)14(16)17-13-4-2-1-3-5-13/h1-10H |

InChI Key |

YDZKLKJTIXFHKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Transesterification with Diphenyl Carbonate

The base-catalyzed transesterification of 4-formylbenzoic acid with diphenyl carbonate (DPC) represents a solvent-free, atom-efficient approach to synthesizing benzoic acid, 4-formyl-, phenyl ester. In a representative procedure, 4-formylbenzoic acid (6.66 mmol) reacts with stoichiometric DPC in the presence of 3 mol% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 160°C for 8 hours. The reaction proceeds through nucleophilic acyl substitution, where DBU activates DPC by deprotonating the carbonate oxygen, generating a phenoxide intermediate that attacks the carbonyl carbon of the carboxylic acid.

Key advantages of this method include:

- High conversion efficiency : Quantitative conversion observed via ¹H NMR spectroscopy

- Byproduct recovery : Phenol co-product isolated in 92% yield through vacuum distillation

- Purification simplicity : Column chromatography with hexane/ethyl acetate gradients delivers the ester in 89% isolated yield

The reaction's scalability was demonstrated at 50 g substrate scale, maintaining consistent yield profiles. Thermal stability studies confirm that the formyl group remains intact under these basic conditions, with no observed Cannizzaro side reactions.

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification provides an equilibrium-driven route to this compound through direct condensation of 4-formylbenzoic acid with phenol. The mechanism follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), characteristic of acid-catalyzed esterifications.

Experimental protocol :

- Reflux equimolar 4-formylbenzoic acid and phenol in toluene with concentrated H₂SO₄ (5 mol%)

- Remove water via Dean-Stark trap to shift equilibrium

- Isolate product after 12 hours through aqueous workup and recrystallization

While this method avoids expensive reagents, practical challenges emerge:

- Limited conversion : Equilibrium constraints cap yields at ~65% without excess phenol

- Functional group sensitivity : Extended reaction times risk formyl group hydration to hydroxymethyl derivatives

- Purification complexity : Requires multiple recrystallization steps to separate ester from unreacted phenol

Recent optimizations using zeolite catalysts in continuous flow reactors show promise for industrial adaptation, achieving 78% conversion with catalyst recycling over 10 cycles.

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents address the limitations of traditional esterification methods. A documented procedure employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

- Charge 4-formylbenzoic acid (10 mmol) and phenol derivative (10 mmol) in CH₂Cl₂

- Add DCC (11.6 mmol) and DMAP (2.2 mmol) under argon

- Stir for 24 hours at room temperature

- Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via silica chromatography

Performance metrics :

- Yield : 65% isolated yield of crystalline product

- Functional group tolerance : Formyl group remains unaffected under mild conditions

- Stereochemical control : No racemization observed at benzylic positions

This method proves particularly effective for synthesizing chiral derivatives when using enantiomerically pure phenol components. Scale-up studies demonstrate linear yield maintenance up to 100 g batches, though DCU removal becomes increasingly cumbersome at larger scales.

Palladium-Catalyzed Cross-Coupling Methods

Transition metal catalysis offers an alternative pathway through carbonylative coupling. A palladium-mediated approach utilizes:

The reaction presumably proceeds through oxidative addition of a bromoarene precursor to Pd(0), followed by CO insertion and transmetalation with phenyl formate. While direct synthesis data for this compound remains limited, analogous reactions achieve 99% conversion for related aryl esters.

Critical considerations :

- Substrate specificity : Requires pre-functionalized 4-bromobenzaldehyde derivatives

- Stability issues : Product shows sensitivity to air/moisture, requiring inert atmosphere handling

- Cost factors : High catalyst loading impacts economic viability

Ongoing research focuses on developing heterogeneous palladium catalysts to improve recyclability and reduce metal leaching.

Scientific Research Applications

Benzoic acid, 4-formyl-, phenyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-formyl-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the phenyl ester group can undergo hydrolysis to release benzoic acid and phenol, which may further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzoic acid, 4-formyl-, phenyl ester with structurally and functionally analogous esters of benzoic acid. Key differences in substituents, ester groups, and applications are highlighted:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The formyl group in this compound enhances electrophilic reactivity, enabling Schiff base formation or nucleophilic additions, which are absent in esters with non-aldehyde substituents (e.g., methyl or halogenated derivatives) . Halogenation (e.g., tetrachloro-cyano derivatives) increases environmental persistence and industrial utility but reduces biodegradability .

Long-chain alkyl esters (e.g., pentyloxy or octyloxy) improve lipophilicity, making them suitable for materials science (e.g., liquid crystals) or hydrophobic drug formulations .

Biological and Industrial Applications: UV Absorption: The enol tautomer of the 1,3-dicarbonyl system in this compound provides superior UVA protection compared to non-conjugated esters (e.g., methyl derivatives) . Drug Derivatives: NCX-4040 demonstrates how ester-linked NO-releasing groups enhance cytotoxicity in cancer cells, a feature absent in simpler esters like methyl or hydroxy derivatives . Antimicrobial Activity: Hydroxy and alkyl-substituted esters (e.g., 3-hydroxy-2-methylpropyl ester) show specificity against plant pathogens like Botrytis cinerea, unlike formyl or nitro-substituted analogs .

Research Findings and Data Trends

- Synthetic Modifications : Replacing the -OMe group in avobenzone with a formyl ester (as in this compound) retains UV activity while introducing functional handles for further derivatization .

- Positional Isomerism : NCX-4040 (para-nitrooxy) exhibits stronger anticancer effects than its meta-substituted analog NCX-4016, underscoring the importance of substituent positioning .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzoic acid, 4-formyl-, phenyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 4-formylbenzoic acid with phenol. Key parameters include using a stoichiometric ratio of 1:1.2 (acid:phenol) in the presence of concentrated sulfuric acid (0.5–1.0 mol%) under reflux in anhydrous toluene. Yields (typically 60–75%) depend on reaction time (6–12 hrs), temperature (110–120°C), and efficient removal of water via Dean-Stark trap . Purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization from ethanol.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., KeKao C18) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min (UV detection at 254 nm) .

- NMR : NMR (CDCl) should show signals for the formyl proton (δ 10.1 ppm, singlet), aromatic protons (δ 7.8–8.2 ppm), and ester carbonyl (δ 168–170 ppm in ) .

- FT-IR : Key peaks include C=O ester stretch (1720–1740 cm) and formyl C=O (1690–1710 cm) .

Advanced Research Questions

Q. How does the para-formyl substituent influence the compound’s reactivity in nucleophilic addition or condensation reactions?

- Methodological Answer : The formyl group enables Schiff base formation with amines (e.g., aniline or hydrazines) under mild conditions (room temperature, ethanol solvent). For example, refluxing with 4-aminophenol (1:1 molar ratio) in ethanol for 2 hrs yields a Schiff base derivative (confirmed by NMR loss of δ 10.1 ppm and new imine peak at δ 8.3 ppm). Kinetic studies should monitor reaction progress via TLC or in-situ IR .

Q. What experimental strategies can resolve discrepancies in reported photostability data for this compound?

- Methodological Answer : Conduct accelerated photodegradation studies using a UV chamber (λ = 254–365 nm, 25°C, 60% RH). Monitor degradation via:

- HPLC : Quantify parent compound loss and identify byproducts (e.g., hydrolyzed 4-formylbenzoic acid or phenol derivatives) .

- Mass Spectrometry : Use LC-MS to characterize degradation products (e.g., m/z 226.2 for the parent ion).

- Control Variables : Compare stability under inert (N) vs. ambient conditions to assess oxidation pathways .

Q. How can researchers design experiments to probe the ester’s stability under hydrolytic conditions at varying pH levels?

- Methodological Answer :

- Acidic Hydrolysis : Reflux in 1M HCl (1:10 w/v) at 80°C for 24 hrs. Monitor ester cleavage via HPLC (disappearance of parent peak) and quantify liberated phenol via GC-MS .

- Alkaline Hydrolysis : Use 0.1M NaOH (room temperature, 48 hrs). Neutralize with HCl and extract residual ester for analysis.

- Kinetic Modeling : Calculate rate constants (k) and half-life (t) using first-order kinetics. Compare activation energies via Arrhenius plots .

Q. What mechanistic insights can be gained from studying the ester’s interaction with metal ions or catalysts?

- Methodological Answer :

- Coordination Studies : Titrate the ester with Cu(II) or Fe(III) salts in DMSO. Monitor shifts in UV-Vis spectra (e.g., ligand-to-metal charge transfer bands) .

- Catalytic Applications : Test its role as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize conditions by varying solvent (DMF vs. THF), base (KCO vs. CsCO), and temperature .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) when confirming the compound’s structure?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve ambiguous signals (e.g., distinguishing ester vs. formyl carbonyls) .

- X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm bond lengths and angles .

- Theoretical Calculations : Compare experimental IR peaks with DFT-simulated spectra (e.g., using Gaussian 09) to validate assignments .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodological Answer : Perform a Design of Experiments (DoE) to assess factors like catalyst loading, temperature, and solvent volume. Use ANOVA to identify significant variables (p < 0.05) and optimize via response surface methodology (RSM) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.